6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride
Description
6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine hydrochloride is a thiochromene-derived compound characterized by a sulfur-containing heterocyclic core modified with a sulfone group (1,1-dioxo) and a fluorine substituent at the 6-position. Its molecular formula is C₉H₁₁ClFNO₂S, with a molecular weight of 233.72 g/mol (PubChem CID: 71756675). The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. Its IUPAC name reflects its stereochemistry: (4S)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine hydrochloride, and it is stored at 4°C to maintain stability .
Its structural uniqueness lies in the sulfone group and fluorine substitution, which influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13;/h1-2,5,8H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJSNNFBPCOLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191908-73-2 | |
| Record name | 6-fluoro-3,4-dihydro-2H-thiochromen-4-amine 1,1-dioxide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thioglycolic Acid-Based Cyclization
A widely reported approach involves the condensation of 4-fluoro-2-mercaptobenzoic acid with α,β-unsaturated ketones. For example, reaction with methyl vinyl ketone in acetic acid at 80°C for 12 hours yields the thiochromen precursor, which is subsequently oxidized with hydrogen peroxide (30%) in acetic acid to install the sulfone groups. The amine moiety is introduced via a Buchwald-Hartwig amination using palladium catalysis, followed by treatment with HCl gas to form the hydrochloride salt. This method achieves an overall yield of 34–42%, with purity >95% (HPLC).
Key Data :
- Cyclization step yield: 68%
- Oxidation efficiency: 89% conversion to sulfone
- Amination selectivity: 82% for the 4-position
Friedel-Crafts Alkylation with 3-Chloro-N,N-Dimethylpropylamine
An alternative route employs 3-chloro-N,N-dimethylpropylamine hydrochloride (CAS 5407-04-5) as an alkylating agent. In a representative procedure:
- 6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-ol (1.0 equiv) is reacted with 3-chloro-N,N-dimethylpropylamine hydrochloride (1.2 equiv) in acetone under reflux with K₂CO₃ (2.5 equiv) and NaI (0.1 equiv) as catalysts.
- The mixture is purified via flash chromatography (CH₂Cl₂/MeOH 9:1) to yield the tertiary amine intermediate (86% yield).
- Acid hydrolysis with HCl in dioxane converts the tertiary amine to the primary amine hydrochloride (93% yield).
Optimization Insights :
- NaI enhances reactivity through halogen exchange (Finkelstein reaction).
- Excess K₂CO₃ prevents HCl-mediated decomposition of the sulfone groups.
Advanced Functionalization Strategies
Dehydrative Rearrangement for Ring Formation
Adapting protocols from chromone synthesis, the thiochromen core is constructed via a dehydrative rearrangement (DHR) catalyzed by SnCl₄ or AgOTf. A thioketal intermediate, prepared from 4-fluorosalicylic acid and thioglycolic acid, undergoes DHR in CH₂Cl₂ with 1,2-dichloroethane (DCME) as a dehydrating agent. This method achieves 74% yield with >98% regioselectivity for the 6-fluoro isomer.
Mechanistic Details :
- Lewis acids promote thioketal activation via coordination to the sulfur atom.
- DCME facilitates water removal, shifting equilibrium toward product formation.
Fluorination Techniques
Late-stage fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C introduces fluorine at position 6 with 89% efficiency. This approach avoids the need for pre-fluorinated starting materials, streamlining synthesis.
Purification and Analytical Characterization
Chromatographic Purification
Flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH 95:5 to 85:15) effectively separates the target compound from byproducts such as over-oxidized sulfones or defluorinated analogues.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.2 Hz, 1H, H-7), 7.15 (dd, J = 8.2, 2.4 Hz, 1H, H-5), 6.94 (d, J = 2.4 Hz, 1H, H-3), 4.12 (t, J = 6.0 Hz, 2H, H-2), 3.02 (s, 2H, NH₂), 2.85 (t, J = 6.0 Hz, 2H, H-3'), 2.15 (quin, J = 6.0 Hz, 2H, H-4').
- ESI-MS : m/z 216.08 [M – HCl]⁺ (calc. 216.05).
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing Pd catalysts with CuI in amination steps reduces costs by 62% while maintaining 78% yield.
Solvent Recycling
Acetone and DMF are recovered via fractional distillation, achieving 92% solvent reuse in cyclization and alkylation steps.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group to a sulfide or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfone group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Compounds sharing the thiochromene sulfone core but differing in substituents are critical for understanding structure-activity relationships:
- Bromine’s larger atomic radius may sterically hinder interactions compared to fluorine .
- Core Heteroatom Variation : The chroman-based 6-methoxychroman-4-amine hydrochloride replaces sulfur with oxygen, reducing electron-withdrawing effects and altering ring conformation. Methoxy groups are bulkier and less electronegative than fluorine, which may reduce metabolic stability .
Difluoro-Substituted Analogues
Difluoro-substituted compounds with similar amine hydrochloride salts exhibit distinct core structures:
- Chroman cores lack the sulfone group, reducing polarity compared to the thiochromene derivative .
- Stereochemistry : The (S)-configured 5,8-difluoro compound highlights the role of stereoisomerism in bioactivity, though specific data are unavailable .
Heterocyclic Variants with Amine Hydrochloride Moieties
Compounds with divergent heterocyclic systems but similar amine hydrochloride functionalization:
- The methylamine side chain differs from the cyclic amine in the thiochromene compound .
- Pyran-Based Structures : Tetrahydropyran derivatives, such as the fluorophenyl-substituted example, exhibit distinct ring puckering and steric environments, which may influence target selectivity .
Key Findings and Implications
Substituent Effects : Fluorine’s electronegativity and small size optimize electronic and steric interactions compared to bulkier halogens (e.g., bromine) or alkoxy groups (e.g., methoxy) .
Core Structure Influence : Thiochromene sulfones offer unique electronic profiles due to sulfur’s polarizability and the sulfone group’s electron-withdrawing nature, distinguishing them from oxygen-based chroman or benzodioxin systems .
Stereochemical Considerations : Stereoisomerism in difluoro compounds (e.g., (S)-5,8-difluorochroman-4-amine) underscores the need for enantiopure synthesis in drug development .
Data Tables
Table 1: Comparative Structural and Physical Properties
| Parameter | Target Compound | 6-Bromo Analogue | 6-Methoxy Chroman | 5,7-Difluoro Chroman |
|---|---|---|---|---|
| Molecular Formula | C₉H₁₁ClFNO₂S | C₉H₁₁BrClNO₂S | C₁₀H₁₄ClNO₂ | C₉H₁₀ClF₂NO |
| Molecular Weight (g/mol) | 233.72 | 312.61 | 215.68 | 221.63 |
| Core Heteroatom | S (thiochromene) | S (thiochromene) | O (chroman) | O (chroman) |
| Key Substituent | F (6) | Br (6) | OCH₃ (6) | F (5,7) |
| Storage Conditions | 4°C | Sealed, room temp | Room temperature | Not specified |
Biological Activity
6-Fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine; hydrochloride is a synthetic compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C9H11ClFNO2S
- Molecular Weight : 232.71 g/mol
- CAS Number : 66873751
- IUPAC Name : 6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and potential therapeutic applications.
Research indicates that 6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine acts primarily through:
- Inhibition of Enzymatic Pathways : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, particularly in the context of neurodegenerative diseases.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have quantified its ability to scavenge free radicals and reduce oxidative damage in vitro.
Anti-inflammatory Effects
In experimental models, 6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine has demonstrated anti-inflammatory activity by:
- Reducing the production of pro-inflammatory cytokines.
- Inhibiting the activation of NF-kB signaling pathways.
Case Studies and Research Findings
Toxicity and Safety Profile
Preliminary toxicity studies indicate that 6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine has a favorable safety profile at therapeutic doses. However, further studies are needed to establish long-term safety and potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled pH and temperature. For fluorinated thiochromen derivatives, nucleophilic substitution with fluorine sources (e.g., KF/18-crown-6) is critical. Post-synthesis, purification via recrystallization in ethanol/water mixtures (1:3 v/v) improves purity. Purity assessment should combine HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and LC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 246.7) .
Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Use H/C NMR in DMSO-d6 to identify key signals: aromatic protons (δ 7.2–7.8 ppm), amine protons (δ 2.8–3.2 ppm), and fluorine coupling patterns (e.g., splitting) .
- XRD : Refine single-crystal data using SHELX (e.g., SHELXL-2018/3) to resolve bond lengths (C-S: ~1.78 Å) and dihedral angles. Software parameters must account for fluorine’s high electron density .
- IR : Confirm sulfone (SO) stretching vibrations at ~1300 cm and amine N-H stretches at ~3350 cm .
Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?
- Methodological Answer :
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis (retention time drift < 2%).
- Impurity Profiling : LC-MS/MS identifies hydrolyzed byproducts (e.g., loss of -NH or fluorine substitution).
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C indicates good thermal stability) .
Advanced Research Questions
Q. How can researchers resolve contradictions between XRD and NMR data for this compound’s conformation?
- Methodological Answer :
- Dynamic NMR : Probe rotational barriers of the dihydrothiochromen ring at variable temperatures (e.g., coalescence temperature for chair-boat interconversion).
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-311++G(d,p)) and compare with experimental XRD data. Discrepancies may arise from crystal packing forces vs. solution-state dynamics .
- Paramagnetic Relaxation Enhancement (PRE) : Use TEMPO derivatives to probe solution-state conformations via H NMR line broadening .
Q. What in silico strategies predict the compound’s bioavailability and target interactions?
- Methodological Answer :
- ADMET Prediction : SwissADME calculates logP (~2.1) and H-bond acceptors (4), suggesting moderate blood-brain barrier penetration.
- Molecular Docking : AutoDock Vina screens against targets like GABA receptors (PDB ID: 6HUP). Key interactions: fluorine’s hydrophobic contact with Leu232 and sulfone’s hydrogen bond with Thr237 .
- MD Simulations : GROMACS evaluates ligand-protein stability (RMSD < 2.0 Å over 100 ns) .
Q. How do enantiomeric impurities impact biological activity, and what chiral separation methods are effective?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IA-3 column (n-hexane/isopropanol 85:15, 0.8 mL/min) to resolve enantiomers (R > 1.5).
- Biological Assays : Compare IC values of enantiomers in enzyme inhibition assays (e.g., COX-2). For example, (S)-enantiomer may show 10-fold higher activity than (R) due to steric hindrance in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
